molecular formula C13H20N6O2 B12768611 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)- CAS No. 80712-44-3

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)-

Cat. No.: B12768611
CAS No.: 80712-44-3
M. Wt: 292.34 g/mol
InChI Key: REVJBTTXZRPEHF-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a pyrimidine moiety, and a dimethylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of piperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting intermediate is then reacted with dimethylaminocarbonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxamide, N-(2-methoxyphenyl)-4-(2-pyrimidinyl)
  • N-(3-Methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide

Uniqueness

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-pyrimidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

80712-44-3

Molecular Formula

C13H20N6O2

Molecular Weight

292.34 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-N-methyl-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C13H20N6O2/c1-16(2)12(20)17(3)13(21)19-9-7-18(8-10-19)11-14-5-4-6-15-11/h4-6H,7-10H2,1-3H3

InChI Key

REVJBTTXZRPEHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=NC=CC=N2

Origin of Product

United States

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